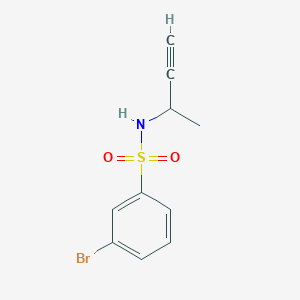
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide, also known as FHBA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide inhibits SIRT2 by binding to its catalytic site, preventing the enzyme from carrying out its normal function. This inhibition leads to the accumulation of acetylated proteins, which in turn affects various cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide can induce cell death in cancer cells, particularly in breast, lung, and prostate cancers. Additionally, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide in lab experiments is its specificity for SIRT2, which allows for targeted inhibition of this enzyme. However, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide's potency can also be a limitation, as it may lead to off-target effects and toxicity at high concentrations.
Zukünftige Richtungen
Future research on 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide could focus on its potential use in combination therapy for cancer treatment, as well as its effects on other cellular processes beyond SIRT2 inhibition. Additionally, further studies could investigate the optimal dosing and delivery methods for 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide to minimize toxicity and maximize efficacy.
In conclusion, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide is a promising compound with potential applications in cancer treatment, neurodegenerative diseases, and metabolic disorders. Its specificity for SIRT2 inhibition makes it a valuable tool for studying this enzyme's role in cellular processes, and further research could uncover even more potential uses for 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide in the future.
Synthesemethoden
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2-fluoro-6-nitrophenol with 4-hydroxy-2-butanone, followed by reduction and acylation. The resulting compound is then purified through column chromatography to obtain 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has been found to be a potent inhibitor of the enzyme sirtuin 2 (SIRT2), which plays a role in various cellular processes such as DNA damage repair, metabolism, and aging. As such, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has been studied for its potential use in cancer treatment, neurodegenerative diseases, and metabolic disorders.
Eigenschaften
IUPAC Name |
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-7(5-6-14)13-11(16)10-8(12)3-2-4-9(10)15/h2-4,7,14-15H,5-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIVWOGHBGNEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)C1=C(C=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)
![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)

![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)